2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol
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Overview
Description
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol is a chemical compound with the molecular formula C11H12ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol typically involves the reaction of 2-chloro-4-quinazolinamine with an appropriate alkylating agent. One common method includes the use of methylamine and ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Amino or thio derivatives of quinazoline.
Scientific Research Applications
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring structure allows the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, which is particularly useful in the development of drugs targeting cancer cells or pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroquinazolin-4-yl)amino]ethanol
- 2-[(2-Chloroquinazolin-4-yl)(ethyl)amino]ethan-1-ol
- 2-[(2-Chloroquinazolin-4-yl)(methyl)amino]propan-1-ol
Uniqueness
2-[(2-Chloroquinazolin-4-yl)(methyl)amino]ethan-1-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloroquinazolin-4-yl)-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-15(6-7-16)10-8-4-2-3-5-9(8)13-11(12)14-10/h2-5,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYQNLFRDVSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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